molecular formula C21H20N2O2S2 B2542736 2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 403843-08-3

2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2542736
CAS No.: 403843-08-3
M. Wt: 396.52
InChI Key: PKYJOPXTEUBQPH-UHFFFAOYSA-N
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Description

2-((furan-2-ylmethyl)thio)-1-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H20N2O2S2 and its molecular weight is 396.52. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antibacterial Applications

One of the primary applications of this compound is in the field of antimicrobial and antibacterial research. Studies have shown that derivatives of the mentioned compound exhibit significant antibacterial activities against various strains. For instance, a molecular docking study of novel synthesized pyrazole derivatives, including similar compounds, revealed their potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the potential of electron-withdrawing and donating substitutions in enhancing the antibacterial effects against Gram-positive and Gram-negative bacteria, respectively (A. B. S. Khumar, M. R. Ezhilarasi, & B. Prabha, 2018). Moreover, another research synthesized a series of compounds by condensation of similar furan and thiophene derivatives with hydrazine hydrate, exhibiting substantial antibacterial and antifungal activities, suggesting their application as antitubercular agents (D. Bhoot, R. Khunt, & H. Parekh, 2011).

Antifungal Activity

The compound's derivatives also show promising antifungal activities. A study on the synthesis, characterization, and antimicrobial activity of chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, indicated their effectiveness against fungi like Aspergillus fumigatus and Candida albicans. This research provides insight into the compound's potential application in developing antifungal agents, emphasizing the influence of Schiff base moiety on antimicrobial activity (A. Hamed et al., 2020).

Synthesis and Characterization

The synthesis and characterization of related compounds have been extensively explored to understand their structural properties and enhance their biological activities. For example, the synthesis of novel pyridine and naphthyridine derivatives, including the reaction of furan- or thiophen-2-yl derivatives, was investigated, illustrating the process of forming highly functionalized compounds with potential biological activities (F. M. Abdelrazek et al., 2010). Additionally, the photoinduced direct oxidative annulation of similar furan and thiophene derivatives has been studied, highlighting a method to access polyheterocyclic compounds without the need for transition metals and oxidants (Jin Zhang et al., 2017).

Properties

IUPAC Name

2-(furan-2-ylmethylsulfanyl)-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S2/c1-15-6-8-16(9-7-15)19-12-18(20-5-3-11-27-20)22-23(19)21(24)14-26-13-17-4-2-10-25-17/h2-11,19H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYJOPXTEUBQPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSCC3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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